molecular formula C21H17NO5 B13967159 Benzyl 5-(benzyloxy)-2-nitrobenzoate CAS No. 61340-14-5

Benzyl 5-(benzyloxy)-2-nitrobenzoate

Katalognummer: B13967159
CAS-Nummer: 61340-14-5
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: RZIPPKKQZPOKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-(benzyloxy)-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzyl group, a benzyloxy group, and a nitro group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(benzyloxy)-2-nitrobenzoate typically involves the esterification of 5-(benzyloxy)-2-nitrobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzyl 5-(benzyloxy)-2-nitrobenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted through nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 5-(benzyloxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the development of probes for studying enzyme activity, particularly esterases and nitroreductases.

    Medicine: Research into its potential as a prodrug, where the compound is metabolized into active pharmaceutical ingredients within the body.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Benzyl 5-(benzyloxy)-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can be reduced by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular components. The ester bond can be hydrolyzed by esterases, releasing the benzoic acid derivative and benzyl alcohol, which can further participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the nitro and benzyloxy groups.

    5-(Benzyloxy)-2-nitrobenzoic acid: Similar but without the ester linkage.

    Benzyl 2-nitrobenzoate: Similar but lacks the benzyloxy group.

Uniqueness

Benzyl 5-(benzyloxy)-2-nitrobenzoate is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61340-14-5

Molekularformel

C21H17NO5

Molekulargewicht

363.4 g/mol

IUPAC-Name

benzyl 2-nitro-5-phenylmethoxybenzoate

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI-Schlüssel

RZIPPKKQZPOKDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.